PCE Superiority of the 6-Bromo (δ) Isomer over the 5-Bromo (γ) Isomer in BDSeT-Based OSCs
In a direct head-to-head comparison within the same A–D–A SMA scaffold (BDSeT donor core, PBDB-T-2Cl polymer donor), the 6-bromo isomer (IC-Br-δ, BDSeTICBr-δ) delivered a higher power conversion efficiency than the 5-bromo isomer (IC-Br-γ, BDSeTICBr-γ) and a lower efficiency than the isomeric mixture (IC-Br-m) [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) in bulk heterojunction polymer solar cells |
|---|---|
| Target Compound Data | PCE = 10.63% (BDSeTICBr-δ, 6-bromo IC-Br-δ end-capped SMA) |
| Comparator Or Baseline | BDSeTICBr-γ (5-bromo isomer IC-Br-γ): PCE = 9.42%; BDSeTICBr-m (isomeric mixture): PCE = 11.54% |
| Quantified Difference | 6-Br outperforms 5-Br by +1.21 absolute PCE percentage points; the mixture outperforms the pure 6-Br isomer by +0.91 percentage points. |
| Conditions | Device architecture: ITO/PEDOT:PSS/active layer/PFN-Br/Ag; active layer: PBDB-T-2Cl donor blended with BDSeTICBr-δ, BDSeTICBr-γ, or BDSeTICBr-m acceptor; AM 1.5G illumination at 100 mW cm⁻². |
Why This Matters
Selecting the 6-bromo positional isomer over the 5-bromo isomer yields a PCE gain of 1.21% absolute within the identical donor:acceptor system, which is a substantial efficiency advantage for a single-isomer acceptor building block.
- [1] Wang, W. et al. Positional isomeric effect of monobrominated ending groups within small molecule acceptors on photovoltaic performance. RSC Adv. 2021, 11, 31992–31999. DOI: 10.1039/D1RA05426K. View Source
